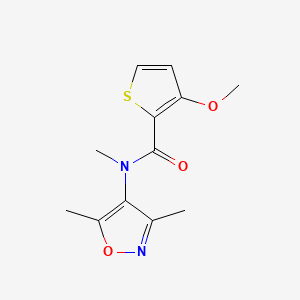
N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-5207852 and has been extensively studied for its therapeutic properties.
Wirkmechanismus
The mechanism of action of N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide is not fully understood. However, studies have shown that this compound acts as an inhibitor of certain enzymes and receptors, which are involved in various cellular processes such as cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has been shown to have several biochemical and physiological effects. Some of the most prominent effects include:
1. Inhibition of cell growth: Studies have demonstrated that this compound can inhibit the growth of cancer cells by blocking certain cellular processes.
2. Anti-inflammatory properties: N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
3. Neuroprotective properties: Research has shown that this compound has neuroprotective properties and can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has several advantages and limitations for lab experiments. Some of the most prominent advantages include:
1. High potency: This compound is highly potent and can be used in small concentrations in lab experiments.
2. Versatility: N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide can be used in various types of experiments, including cell-based assays and animal studies.
3. Limitations: One of the main limitations of this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide. Some of the most promising areas of research include:
1. Development of novel anti-cancer therapies: N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has shown promising results in inhibiting the growth of cancer cells. Further research can lead to the development of novel anti-cancer therapies.
2. Treatment of neurodegenerative diseases: Research has shown that this compound has neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases.
3. Development of new anti-inflammatory drugs: N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has anti-inflammatory properties and can potentially be used in the development of new anti-inflammatory drugs.
Conclusion:
In conclusion, N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide is a complex process that involves several steps. The most commonly used method involves the reaction of 2-methylpyridine-3-carboxylic acid with 4-hydroxy-2H-chromen-2-one in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting product is then subjected to further purification steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has been extensively studied for its potential applications in various fields of science. Some of the most prominent research areas include:
1. Cancer Research: Studies have shown that N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide exhibits anti-cancer properties and can inhibit the growth of cancer cells.
2. Neurodegenerative Diseases: Research has demonstrated that this compound has neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Inflammatory Diseases: Studies have shown that N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-14(6-4-9-17-11)18-16(19)13-8-10-20-15-7-3-2-5-12(13)15/h2-7,9,13H,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFOYXLJGRQAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)





![5-fluoro-N,2-dimethyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7585893.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7585895.png)


![5-cyclopropyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7585910.png)

